Lipophilicity Advantage: Calculated logP of the 5,6-Dichloro Derivative vs. Non-Halogenated Analog
The target compound exhibits a calculated logP (XLogP) of 4.8 and a separately estimated logP of 5.10 . In contrast, the non-chlorinated scaffold 4-(benzofuran-2-yl)benzoic acid (CAS 36078-98-5) has a calculated logP near 3.0 . The approximately 100-fold increase in computed octanol–water partition coefficient for the 5,6-dichloro derivative translates into markedly higher predicted membrane permeability, which is a critical parameter for intracellular target engagement or CNS exposure.
| Evidence Dimension | Calculated logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP 4.8; alternative logP estimate 5.10 |
| Comparator Or Baseline | 4-(benzofuran-2-yl)benzoic acid (CAS 36078-98-5): estimated logP ~3.0 |
| Quantified Difference | Δ logP ≈ 1.8–2.1, corresponding to a ~60–130× higher partition coefficient |
| Conditions | In silico calculation (XLogP and standard logP algorithms); no experimental logD₇.₄ data available |
Why This Matters
A logP difference of this magnitude can be decisive when selecting a compound for cell-permeable probe design or when aiming to reduce efflux transporter susceptibility.
